

N-benzylcyclohexanamine (CAS 4383-25-9): A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-benzylcyclohexanamine**

Cat. No.: **B061430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **N-benzylcyclohexanamine**, a secondary amine of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of a common synthetic workflow.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-benzylcyclohexanamine**.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₉ N	[1][2]
Molecular Weight	189.30 g/mol	[1][3]
Boiling Point	289.8 °C at 760 mmHg	[1]
195 °C at 90 Torr	[4][5]	
Melting Point	149 °C	[4][5]
Density	0.97 g/cm ³	[1]
Solubility	Slightly soluble in Chloroform and Methanol.	[4][5]
pKa	10.05 ± 0.20 (Predicted)	[4][5]
Refractive Index	1.536	[1]
LogP	3.49980	[1]
Flash Point	130.6 °C	[1]
Appearance	Colorless Oil/Liquid	[4][6]

Experimental Protocols

This section details generalized experimental methodologies for the determination of the key physicochemical properties of **N-benzylcyclohexanamine**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.

Apparatus:

- Thiele tube or melting point apparatus with a heating block
- Thermometer

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (Bunsen burner or heating mantle)
- Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

- A small amount of **N-benzylcyclohexanamine** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The assembly is then placed in a Thiele tube filled with oil or a melting point apparatus.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is then removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Melting Point (for solid derivatives)

While **N-benzylcyclohexanamine** is a liquid at room temperature, its hydrochloride salt is a solid. The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

- Melting point apparatus

- Capillary tubes (sealed at one end)
- Mortar and pestle

Procedure:

- A small amount of the solid sample (e.g., **N-benzylcyclohexanamine** hydrochloride) is finely ground using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like **N-benzylcyclohexanamine**, this can be determined using a pycnometer or a digital density meter.

Apparatus:

- Pycnometer (a glass flask with a precise volume)
- Analytical balance
- Thermometer
- Water bath

Procedure (using a pycnometer):

- The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
- The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the mass and density of water at that temperature.
- The pycnometer is then emptied, dried, and filled with **N-benzylcyclohexanamine** at the same temperature.
- The mass of the pycnometer filled with the sample is determined.
- The mass of the **N-benzylcyclohexanamine** is calculated by subtracting the mass of the empty pycnometer.
- The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

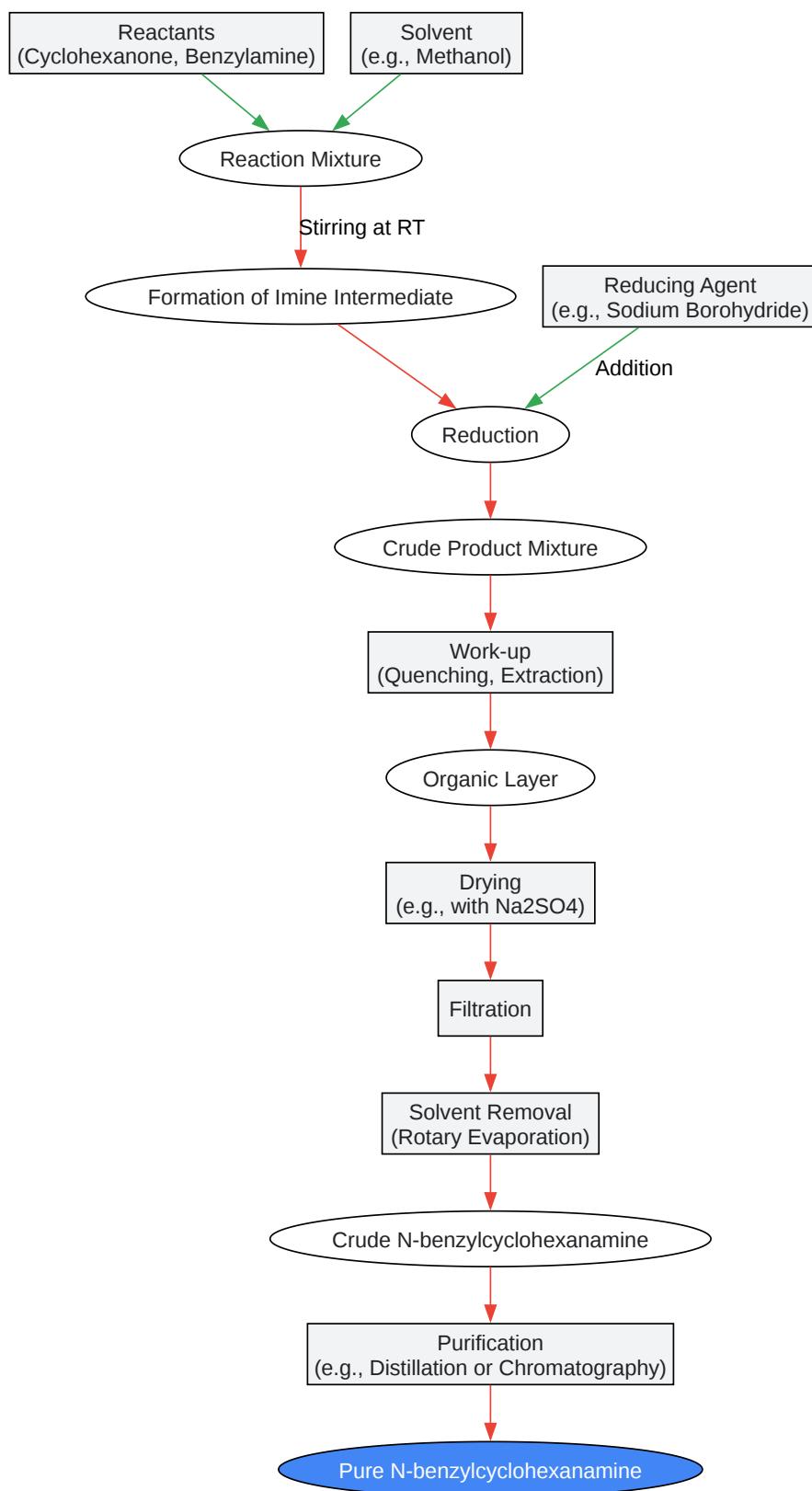
- A known amount of **N-benzylcyclohexanamine** is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- The solution is stirred, and the initial pH is recorded.
- The standardized acid solution is added in small, known increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. A qualitative and semi-quantitative determination can be performed by the following method.

Apparatus:

- Test tubes
- Vortex mixer
- Graduated pipettes


Procedure:

- A small, known amount of **N-benzylcyclohexanamine** (e.g., 10 mg) is placed in a test tube.
- A small, known volume of the solvent (e.g., 1 mL of chloroform or methanol) is added to the test tube.

- The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is then allowed to stand and visually inspected for any undissolved solute.
- If the solute has completely dissolved, it is considered soluble. If not, the amount of solvent can be incrementally increased to determine the approximate solubility. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by GC-MS or HPLC).

Synthetic Workflow: Reductive Amination

A common method for the synthesis of **N-benzylcyclohexanamine** is through the reductive amination of cyclohexanone with benzylamine. The following diagram illustrates a typical experimental workflow for this synthesis and subsequent purification.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-benzylcyclohexanamine** via reductive amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [N-benzylcyclohexanamine (CAS 4383-25-9): A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061430#physicochemical-properties-of-n-benzylcyclohexanamine-cas-4383-25-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com